

An In-depth Technical Guide on the Thermodynamic Properties of 2-Cyclohexyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexyloctane

Cat. No.: B13818012

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2-Cyclohexyloctane** (C₁₄H₂₈), a saturated hydrocarbon. The information contained herein is curated for professionals in research, scientific, and drug development fields, offering critically evaluated data and methodologies to support advanced studies and applications.

Compound Identification

Name	2-Cyclohexyloctane
Synonyms	(1-methylheptyl)cyclohexane, octane, 2-cyclohexyl-
Molecular Formula	C ₁₄ H ₂₈ ^[1]
Molecular Weight	196.378 g/mol ^[1]
CAS Registry Number	2883-05-8 ^[2]

Physical Properties

A summary of the key physical properties of **2-Cyclohexyloctane** is presented below. These values are essential for understanding the compound's behavior under various conditions.

Property	Value	Source
Boiling Point	256.9 °C at 760 mmHg	[3]
Melting Point	-19.69 °C (estimate)	[3]
Flash Point	101.8 °C	[3]
Density	0.814 g/cm³	[3]
Vapor Pressure	0.0241 mmHg at 25 °C	[3]
Refractive Index	1.4315 (estimate)	[3]

Thermodynamic Properties

The following tables summarize the critically evaluated thermodynamic data for **2-Cyclohexyloctane**, primarily sourced from the NIST/TRC Web Thermo Tables.[1] This data is crucial for modeling chemical processes and understanding the compound's energy characteristics.

Enthalpy and Entropy

Property	Phase	Temperature Range (K)
Enthalpy	Liquid in equilibrium with Gas	216.51 - 684.04
Ideal Gas	200 - 1000	
Enthalpy of Formation	Gas	Standard Conditions
Liquid	Standard Conditions	
Enthalpy of Vaporization	Liquid to Gas	216.51 - 698
Entropy	Liquid in equilibrium with Gas	216.51 - 684.04
Ideal Gas	200 - 1000	

Heat Capacity

Property	Phase	Temperature Range (K)
Heat Capacity at Saturation Pressure	Liquid in equilibrium with Gas	216.51 - 684.04
Heat Capacity at Constant Pressure	Ideal Gas	200 - 1000

Phase Transitions

Property	Description
Triple Point Temperature	Crystal 1, Liquid, and Gas equilibrium
Normal Boiling Temperature	Liquid and Gas equilibrium at 1 atm
Critical Temperature	Temperature at the critical point
Critical Pressure	Pressure at the critical point
Critical Density	Density at the critical point

Transport Properties

Property	Phase	Temperature Range (K)
Viscosity	Liquid in equilibrium with Gas	273.15 - 690
Gas		530 - 1040
Thermal Conductivity	Liquid in equilibrium with Gas	220 - 620
Gas		530 - 1040

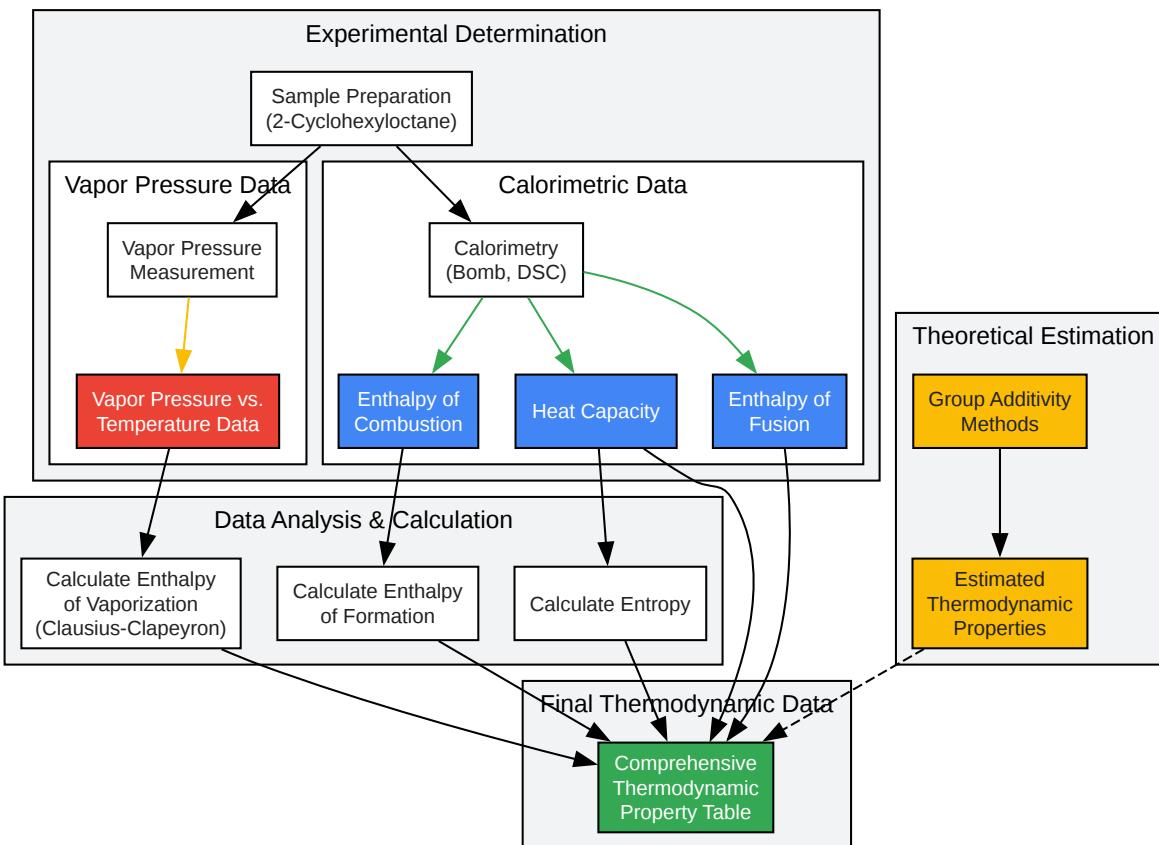
Experimental Protocols

While specific experimental procedures for **2-Cyclohexyloctane** are not detailed in the available literature, the determination of thermodynamic properties for alkanes generally follows established methodologies.

Calorimetry: Calorimetry is a primary technique for measuring heat changes in chemical and physical processes.

- Bomb Calorimetry: Used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated. The substance is ignited in a constant-volume container (a "bomb") filled with oxygen under pressure. The heat evolved is measured by the temperature rise of the surrounding water bath.
- Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to determine heat capacity, melting point, and enthalpy of fusion.

Vapor Pressure Measurements: The enthalpy of vaporization can be determined from vapor pressure data measured at different temperatures using the Clausius-Clapeyron equation.[\[4\]](#)


- Static Method: The pressure of the vapor in equilibrium with the liquid is measured directly at a constant temperature.
- Dynamic Method: The boiling temperature of the liquid is measured at a specific pressure.
- Correlation-Gas Chromatography: This technique can be used to determine vaporization enthalpies by correlating retention times with known standards.[\[4\]](#)

Computational Methods:

- Group Additivity Methods: Techniques like the Benson group-increment theory are used to estimate thermodynamic properties by summing the contributions of individual molecular groups.[\[5\]](#)[\[6\]](#) This is particularly useful when experimental data is unavailable.

Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and theoretical estimation of the thermodynamic properties of a hydrocarbon such as **2-Cyclohexyloctane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. Octane, 2-cyclohexyl- [webbook.nist.gov]
- 3. 2-Cyclohexyloctane | lookchem [lookchem.com]
- 4. umsl.edu [umsl.edu]
- 5. srd.nist.gov [srd.nist.gov]
- 6. srd.nist.gov [srd.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of 2-Cyclohexyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13818012#thermodynamic-properties-of-2-cyclohexyloctane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com